molecular formula C13H18Cl2FNO3 B8626803 2-[2-(2-Butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine CAS No. 62271-12-9

2-[2-(2-Butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine

Cat. No. B8626803
CAS RN: 62271-12-9
M. Wt: 326.19 g/mol
InChI Key: MKJFRTCDBOAVDI-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

A mixture was prepared by admixing 12.9 grams (0.07 mole) of 3,5-dichloro-2,6-difluoropyridine, 100 milliliters of diethyleneglycol n-butyl ether and 3.3 grams (0.75 mole) of a hexane slurry of sodium hydride. The sodium hydride was a 53 percent oil dispersion and had been washed 3 times with 10 milliliter portions of hexane. Considerable foaming occurred and after foaming ceased, the reaction mixture was stirred for ~10 minutes at room temperature and thereafter diluted with 200 milliliters of water. The mixture was extracted 3 times with 100 milliliter portions of hexane, the extracts combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The oil which remained as a residue was vacuum distilled to yield 14.3 grams of 2-[2-(2-butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine as a water-white product. The product had a boiling point of 113°-124° C. at 0.3 millimeters of mercury (mm). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 47.55, 5.37 and 4.36 percent, respectively, as compared with the theoretical contents of 47.87, 5.56 and 4.29 percent, respectively, as calculated for the above named compound.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.CCCCCC.[H-].[Na+].[CH2:19]([O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][OH:29])[CH2:20][CH2:21][CH3:22]>>[CH2:19]([O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]([F:10])[N:4]=1)[CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)F
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)OCCOCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for ~10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared
WASH
Type
WASH
Details
had been washed 3 times with 10 milliliter portions of hexane
ADDITION
Type
ADDITION
Details
diluted with 200 milliliters of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with 100 milliliter portions of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCOCCOC1=NC(=C(C=C1Cl)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.